N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-11-6-4-10(5-7-11)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJIPVBZQZECLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 4-methoxybenzylamine with pyrrole-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group on the phenyl ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits interactions with biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties are exploited in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The target compound’s 4-methoxybenzyl group contrasts with analogs bearing pyridinylmethyl (e.g., 478259-38-0 ), bromo (1707727-59-0 ), or halogenated aryl groups (24A ). The methoxy group enhances solubility compared to halogenated derivatives but may reduce metabolic stability compared to electron-withdrawing groups like trifluoromethyl (DM-20 ).
Biological Activity
N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C13H14N2O2
- Molecular Weight: Approximately 230.26 g/mol
- Structural Features: The compound features a pyrrole ring, a methoxyphenylmethyl group, and a carboxamide moiety, which contribute to its biological activities.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and altering metabolic pathways.
- Receptor Modulation: It interacts with various receptors, potentially affecting signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to:
- Induce apoptosis in cancer cell lines through modulation of key signaling pathways.
- Inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity by:
- Reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Inhibiting NF-kB signaling pathways, which are crucial in the inflammatory response .
Antimicrobial Properties
This compound has shown effectiveness against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Escherichia coli | 3.12 - 12.5 µg/mL |
| Candida albicans | 16.69 - 78.23 µM |
These results indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study: A study on the effects of this compound on human cancer cell lines showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Research: In a model of acute inflammation, treatment with this compound led to decreased levels of inflammatory markers and improved clinical outcomes compared to controls.
- Antimicrobial Evaluation: In vitro tests demonstrated that the compound exhibited considerable antibacterial activity against both Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Q & A
Basic: What are the common synthetic routes for N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide, and how are intermediates validated?
The compound is typically synthesized via coupling reactions between pyrrole-2-carboxylic acid derivatives and substituted benzylamines. A key intermediate, 1H-pyrrole-2-carboxylic acid, is activated using reagents like HATU or EDCI for amide bond formation with (4-methoxyphenyl)methylamine. Validation involves LC-MS (e.g., [M+H]+ observed at m/z 245) and 1H NMR to confirm regioselectivity . Purity is assessed via HPLC (>95% by area), with retention times standardized against reference compounds .
Advanced: How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?
Regioselectivity in pyrrole substitution is influenced by steric and electronic factors. For example, introducing bulky groups at the N1 position (e.g., ethyl or methyl) directs electrophilic substitution to the C5 position. Computational tools (DFT calculations) predict reactive sites, while 2D NMR (COSY, HSQC) confirms regiochemistry. Evidence from related compounds shows that electron-withdrawing substituents on the benzyl group reduce side reactions .
Basic: What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Aromatic protons (δ 6.5–7.3 ppm) and methoxy groups (δ ~3.8 ppm) confirm the 4-methoxybenzyl moiety. Pyrrole protons appear as distinct doublets (δ 6.1–6.9 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z 245.1056 for C13H14N2O2) and detects impurities .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm the carboxamide group .
Advanced: How are complex NMR splitting patterns resolved for structural elucidation?
For overlapping signals, advanced techniques like NOESY (to confirm spatial proximity) and J-resolved spectroscopy (to separate coupling constants) are employed. For example, in polyamide analogs, 13C NMR (75.5 MHz) resolves carbonyl carbons at δ 160–170 ppm, distinguishing amide vs. ester groups . Deuterated solvents (CDCl3, DMSO-d6) minimize interference .
Basic: What biological targets or mechanisms are associated with this compound?
Pyrrole-2-carboxamides are explored as kinase inhibitors (e.g., GSK3β) and antiviral agents. The 4-methoxybenzyl group enhances lipophilicity, aiding blood-brain barrier penetration. In vitro assays (IC50 values) and docking studies with target proteins (e.g., CD4 mimics) guide mechanistic hypotheses .
Advanced: How are structure-activity relationship (SAR) studies designed for analogs?
SAR involves systematic modifications:
- Pyrrole ring : Substituents at C3/C5 (e.g., methyl, chloro) modulate steric bulk.
- Benzyl group : Electron-donating groups (methoxy) vs. electron-withdrawing (fluoro) alter binding affinity.
- Amide linker : Replacing carboxamide with sulfonamide changes hydrogen-bonding capacity.
Biological data from analogs (e.g., 5-(4-chlorophenyl)-pyrrole derivatives with IC50 < 100 nM) inform iterative design .
Basic: How is purity optimized during synthesis?
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials.
- Recrystallization : Methanol/water mixtures yield high-purity crystals (>98% by HPLC) .
- HPLC-MS : Monitors byproducts (e.g., dimerization or hydrolysis products) .
Advanced: What strategies identify polymorphic forms of the compound?
Polymorph screening uses solvent/anti-solvent combinations (e.g., DMSO/water) under varying temperatures. X-ray diffraction (PXRD) and DSC (melting points 180–184°C) differentiate forms. Stability studies (40°C/75% RH for 4 weeks) assess preferred forms for formulation .
Basic: What safety protocols are recommended for handling this compound?
- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation).
- PPE : Gloves, lab coat, and fume hood for synthesis.
- First Aid : Immediate rinsing for skin/eye contact; medical consultation for ingestion .
Advanced: How are contradictory biological activity data reconciled across studies?
Contradictions (e.g., varying IC50 values) arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Meta-analyses normalize data using standardized protocols (e.g., ATP concentration in kinase assays) and validate findings with orthogonal assays (SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
